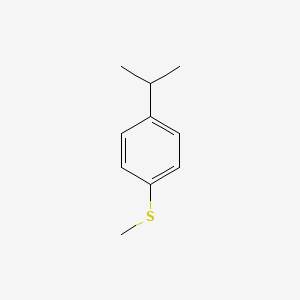

1-(Methylsulfanyl)-4-(propan-2-yl)benzene

Description

1-(Methylsulfanyl)-4-(propan-2-yl)benzene is an aromatic sulfide featuring a benzene ring substituted with a methylsulfanyl (-SMe) group at the 1-position and an isopropyl (-CH(CH₃)₂) group at the 4-position. This compound is of interest in organic synthesis and materials science due to its sulfur-containing functional group and sterically bulky isopropyl substituent, which influence its electronic properties, reactivity, and physical characteristics.

Properties

IUPAC Name |

1-methylsulfanyl-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKRCEMLHDKLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291202 | |

| Record name | 1-(methylsulfanyl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70026-35-6 | |

| Record name | NSC73894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(methylsulfanyl)-4-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)-4-(propan-2-yl)benzene typically involves the alkylation of thiophenol with isopropyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler hydrocarbon.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrocarbons.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(Methylsulfanyl)-4-(propan-2-yl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-4-(propan-2-yl)benzene involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related aromatic and aliphatic sulfides, sulfones, and alkylbenzenes. Key differences in substituents and functional groups are highlighted below:

Table 1: Structural and Molecular Comparison

Physical Properties

Available data from the evidence are used to infer trends:

- Boiling Point and Density :

- 1-(Chloromethyl)-4-(methylsulfanyl)benzene () has a boiling point of 116°C at 8 mmHg and a density of 1.170 g/mL , attributed to its polar chloromethyl group. In contrast, the target compound’s isopropyl group likely increases van der Waals interactions, suggesting a higher boiling point under ambient conditions compared to its chloromethyl analog .

- Aromatic vs. Aliphatic Sulfides : Aliphatic sulfides (e.g., methyl propyl sulfide) generally exhibit lower boiling points than aromatic analogs due to weaker intermolecular forces (absence of π-π stacking) .

Table 2: Physical Properties

| Compound Name | Boiling Point | Density (g/mL) | Key Influencing Factors |

|---|---|---|---|

| 1-(Chloromethyl)-4-(methylsulfanyl)benzene | 116°C (8 mmHg) | 1.170 | Polarity of -CH₂Cl |

| Methyl propyl sulfide | ~90–100°C (est.) | ~0.85 (est.) | Aliphatic chain flexibility |

Reactivity and Stability

- Oxidation Sensitivity :

- Electrophilic Substitution :

- The isopropyl group is electron-donating via induction, activating the aromatic ring toward electrophilic substitution at the ortho/para positions. In contrast, the chloromethyl group in ’s compound is electron-withdrawing, deactivating the ring .

Biological Activity

1-(Methylsulfanyl)-4-(propan-2-yl)benzene, also known as isopropyl methylthiobenzene, is an organic compound with the molecular formula C11H16S. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

This compound is characterized by the presence of a methylthio group and an isopropyl group attached to a benzene ring. Its structure can be represented as follows:

The compound's chemical properties influence its interaction with biological systems, making it a subject of interest for pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that compounds featuring methylthio groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Methylthio Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the presence of the methylthio group enhances the compound's ability to inhibit bacterial growth.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of several methylthio-substituted benzene derivatives on human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results indicated that:

- A549 Cells : Treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM).

- MCF-7 Cells : The compound induced apoptosis in MCF-7 cells, as evidenced by increased Annexin V staining.

- HCT116 Cells : Cell cycle analysis revealed that the compound caused G0/G1 phase arrest.

These results highlight the potential of this compound as a lead structure for developing new anticancer agents.

The mechanism underlying the biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The methylthio group may enhance lipophilicity, facilitating membrane penetration and subsequent interactions with cellular proteins or nucleic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.